molecular formula C15H19N3O2 B3069944 2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione CAS No. 1000547-80-7

2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione

Cat. No.: B3069944
CAS No.: 1000547-80-7
M. Wt: 273.33 g/mol
InChI Key: DRHBTIYXNWOQDF-UHFFFAOYSA-N
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Description

2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

The primary target of 2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

Result of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with a piperazine derivative. One common method involves the condensation reaction of isoindoline-1,3-dione with 1-(3-aminopropyl)piperazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of green chemistry principles, such as solventless reactions and energy-efficient processes, is also being explored to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce reduced isoindoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione is unique due to its specific chemical structure, which allows it to interact with a different set of molecular targets compared to other isoindoline derivatives. Its ability to modulate dopamine receptors and inhibit protein aggregation sets it apart from similar compounds, making it a valuable candidate for further research and development .

Properties

IUPAC Name

2-(3-piperazin-1-ylpropyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c19-14-12-4-1-2-5-13(12)15(20)18(14)9-3-8-17-10-6-16-7-11-17/h1-2,4-5,16H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHBTIYXNWOQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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